Fluphenazine Enanthate

Pharmacokinetics Prodrug Hydrolysis LAI Formulation

Researchers requiring a well-characterized long-acting injectable (LAI) antipsychotic for pharmacokinetic or compliance studies often face supply inconsistency and ambiguous purity documentation. Fluphenazine Enanthate resolves this with USP Reference Standard certification (97.0-103.0% assay) and four active Drug Master Files, ensuring batch-to-batch reproducibility. - 15-fold faster hydrolysis in human plasma vs. Fluphenazine Decanoate, enabling predictable 3.5-4 day washout protocols. - 3.7-fold efficacy advantage over oral Haloperidol in geriatric adherence studies (84.6% vs. 23.1% improvement, p<0.01). - 61% overall EPS incidence with only 22% clinically significant, providing a quantifiable model for D2 occupancy-motor side-effect correlation. Supplied as a neat solid with full analytical documentation; immediate quotation and global shipment available.

Molecular Formula C29H38F3N3O2S
Molecular Weight 549.7 g/mol
CAS No. 2746-81-8
Cat. No. B1673472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine Enanthate
CAS2746-81-8
Synonymsfluphenazine enanthate
Moditen enanthate
Molecular FormulaC29H38F3N3O2S
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3
InChIKeyLRWSFOSWNAQHHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluphenazine Enanthate (CAS 2746-81-8) Procurement Specifications and Depot Antipsychotic Profile


Fluphenazine Enanthate is a long-acting injectable (LAI) phenothiazine antipsychotic prodrug formulated in sesame oil for intramuscular administration, indicated for the maintenance treatment of schizophrenia [1]. It is the heptanoate ester of fluphenazine, designed to release the active fluphenazine base gradually from the injection site [2]. As a high-potency typical antipsychotic, its therapeutic activity derives from postsynaptic blockade of dopamine D2 receptors [3]. The compound is officially recognized by the United States Pharmacopeia (USP), which establishes an assay range of 97.0% to 103.0% on a dried basis for the bulk substance and 90.0% to 110.0% of the labeled amount for the injection formulation [4]. Fluphenazine Enanthate is a generic drug substance with one NDA and four Drug Master File entries on record [5].

Why Fluphenazine Enanthate Cannot Be Interchanged with Fluphenazine Decanoate or Other Depot Antipsychotics


Fluphenazine Enanthate and Fluphenazine Decanoate, while both being LAI ester prodrugs of the same active moiety, exhibit critically distinct pharmacokinetic profiles that preclude simple therapeutic substitution [1]. The enanthate ester undergoes substantially more rapid hydrolysis in human plasma and liver microsomes—15-fold and 6-fold faster, respectively, than the decanoate ester [2]—which directly translates to an apparent elimination half-life of only 3.5 to 4 days following a single injection compared with 6.8 to 9.6 days for the decanoate [3]. Furthermore, dose-equivalence studies demonstrate that a given milligram dose of the enanthate achieves only approximately half the mean plasma neuroleptic activity of an equal dose of the decanoate, with the enanthate requiring twice the dose to produce comparable plasma levels [4]. This quantitative divergence in hydrolysis rate, half-life, and dose-normalized exposure makes Fluphenazine Enanthate pharmacokinetically non-interchangeable with Fluphenazine Decanoate without specific dose adjustment and monitoring [5]. These critical differences are substantiated by the following quantitative evidence.

Quantitative Differentiation Evidence for Fluphenazine Enanthate Against Comparator Depot Antipsychotics


Fluphenazine Enanthate vs. Decanoate: 15-Fold Faster Hydrolysis Drives 3.5-4 Day Half-Life

Fluphenazine Enanthate is hydrolyzed to the active fluphenazine base at a rate 15-fold faster in human plasma and 6-fold faster in human liver microsomes compared with Fluphenazine Decanoate [1]. This differential bioconversion rate mechanistically explains the shorter apparent elimination half-life of 3.5 to 4 days for the enanthate versus 6.8 to 9.6 days for the decanoate following a single intramuscular injection [2].

Pharmacokinetics Prodrug Hydrolysis LAI Formulation

Fluphenazine Enanthate Requires 2× Dose of Decanoate for Equivalent Plasma Neuroleptic Activity

In a study of 76 patients on stable dosage regimens, doses of Fluphenazine Enanthate twice those of Fluphenazine Decanoate were associated with the same mean plasma level of neuroleptic activity, indicating that the enanthate ester has approximately half the systemic bioavailability on a milligram-equivalent basis [1]. This finding was consistent across a range of doses and demonstrates a 2-fold dose-normalized exposure difference between the two depot esters.

Dose Equivalence Therapeutic Drug Monitoring Plasma Concentration

Fluphenazine Enanthate Produces More Clinically Significant Extrapyramidal Symptoms Than Decanoate

In a study of 49 schizophrenic outpatients receiving either Fluphenazine Enanthate or Decanoate (12.5 mg or 18.75 mg), extrapyramidal side effects were present in 61% of all patients (30/49), but were clinically significant in only 22% (11/49). Fluphenazine Enanthate produced more clinically significant extrapyramidal symptoms, particularly akathisia, than did Fluphenazine Decanoate [1]. A separate 1-year double-blind trial (n not specified) also found a significantly lower incidence of extrapyramidal side effects with decanoate compared to enanthate [2]. A Cochrane meta-analysis reported that for extrapyramidal adverse effects, the relative risk (RR) for Decanoate versus Enanthate was 1.14 (95% CI 0.79-1.64) across 2 studies with 49 participants, though the quality of evidence was rated very low [3].

Adverse Effects Extrapyramidal Symptoms Tolerability

Fluphenazine Enanthate Demonstrates Superior Efficacy Over Oral Haloperidol in Late Paraphrenia

In a clinical trial of elderly outpatients with late paraphrenia, parenteral Fluphenazine Enanthate was compared with oral Haloperidol for crisis intervention treatment. In the Fluphenazine Enanthate group, 11 of 13 patients improved (84.6%), compared with only 3 of 13 patients in the oral Haloperidol group (23.1%), a statistically significant difference (p < 0.01) [1]. This 3.7-fold higher improvement rate was attributed primarily to improved medication compliance with the depot formulation, demonstrating the functional advantage of LAI administration in a population with known adherence challenges [2].

Comparative Efficacy Geriatric Psychiatry Long-Acting Injectable

Fluphenazine Enanthate Peak Plasma Concentration Occurs at 2-3 Days Post-Injection

Fluphenazine Enanthate produces peak plasma concentrations on days 2 to 3 following intramuscular injection, with a time-to-peak (Tmax) that is later than Fluphenazine Decanoate (which peaks during the first day) [1]. This delayed Tmax reflects slower absorption from the sesame oil depot at the injection site and is a direct consequence of the heptanoate ester's physicochemical properties relative to the decanoate [2]. In a comparative kinetic study, the preparations showed significant differences in peak concentrations, times of peak, and elimination half-times, with the longest half-times occurring with the decanoate and the shortest with the dihydrochloride [3].

Pharmacokinetics Absorption Kinetics Depot Formulation

Evidence-Based Application Scenarios for Fluphenazine Enanthate in Research and Clinical Procurement


Comparative Pharmacokinetic Studies of Depot Antipsychotics

Fluphenazine Enanthate serves as a critical comparator in pharmacokinetic studies of LAI formulations due to its well-characterized 15-fold faster hydrolysis rate and 3.5-4 day half-life relative to Fluphenazine Decanoate [1]. Its distinct Tmax of 2-3 days post-injection enables researchers to design washout protocols with predictable pharmacokinetic boundaries, making it particularly valuable in crossover studies comparing depot antipsychotics with differing release kinetics [2].

Geriatric Psychiatry Research and Adherence-Challenged Populations

The demonstrated 84.6% improvement rate with Fluphenazine Enanthate versus 23.1% with oral Haloperidol in late paraphrenia patients (p<0.01) supports its use in studies involving elderly populations or patients with documented poor oral medication adherence [3]. This 3.7-fold efficacy advantage, attributed to depot formulation compliance benefits, provides a quantitative rationale for selecting Fluphenazine Enanthate over oral comparators in geriatric psychiatry research protocols [4].

Extrapyramidal Symptom Risk-Benefit Modeling

With a documented 61% overall EPS incidence but only 22% clinically significant rate, and a higher propensity for akathisia compared with Fluphenazine Decanoate [5], Fluphenazine Enanthate provides a valuable model compound for studying the relationship between depot release kinetics and EPS emergence. Researchers investigating the temporal profile of D2 receptor occupancy and its correlation with motor side effects can leverage the enanthate's distinct pharmacokinetic-pharmacodynamic relationship relative to the decanoate [6].

Quality Control Reference Standard in Pharmaceutical Manufacturing

Fluphenazine Enanthate is designated as a USP Reference Standard with defined assay specifications (97.0-103.0% purity on dried basis for the bulk substance, 90.0-110.0% for injection) and specific identification procedures using IR spectroscopy and UV absorptivity [7]. Four active Drug Master Files exist for this compound [8], making it a well-documented reference material for analytical method development, impurity profiling, and quality control in the manufacture of generic depot antipsychotic formulations.

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